N-[2-(4-chlorophenyl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-[2-(4-chlorophenyl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22ClN3O2S2 and its molecular weight is 484.03. The purity is usually 95%.
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Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a sulfanyl acetamide moiety. The molecular formula is C23H25ClN4O4S, with a molecular weight of 521 g/mol. The presence of the thienopyrimidine structure is significant as it often correlates with diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thienopyrimidine scaffold.
- Introduction of the chlorophenyl and dimethylphenyl groups.
- Final acetamide formation through reaction with appropriate acylating agents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thienopyrimidine derivatives. For instance, compounds with analogous structures have shown significant activity against Gram-positive and Gram-negative bacteria. In vitro testing has demonstrated that modifications to the phenyl substituents can enhance or diminish antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
Compound A | 1 | 2 |
Compound B | 4 | >64 |
N-[2-(4-chlorophenyl)ethyl]-2-{...} | TBD | TBD |
Note: TBD indicates that specific data for this compound are not yet available.
Anticancer Potential
The anticancer activity of related thienopyrimidine compounds has been explored extensively. Research indicates that these compounds may induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study:
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify potential anticancer agents. Among the tested compounds, those structurally related to N-[2-(4-chlorophenyl)ethyl]-2-{...} exhibited promising results in terms of cytotoxicity against various cancer cell lines.
The biological activity of N-[2-(4-chlorophenyl)ethyl]-2-{...} is hypothesized to involve:
- Inhibition of DNA synthesis: Similar compounds have been shown to interfere with nucleic acid metabolism.
- Protein synthesis inhibition: The presence of sulfanyl groups may contribute to interactions with protein targets critical for cellular function.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-15-11-16(2)13-19(12-15)28-23(30)22-20(8-10-31-22)27-24(28)32-14-21(29)26-9-7-17-3-5-18(25)6-4-17/h3-6,8,10-13H,7,9,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFOIWILCBDRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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